3,5-双(异丙基)-4H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

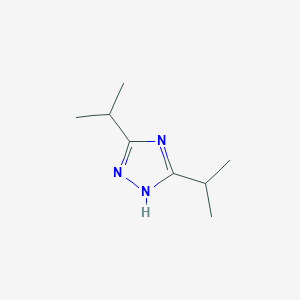

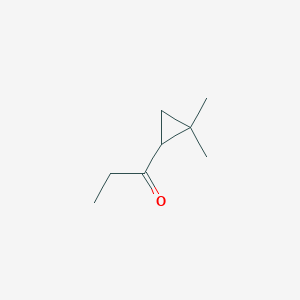

3,5-bis(propan-2-yl)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, a class of heterocyclic compounds featuring a five-membered ring with three nitrogen atoms. This particular derivative is characterized by the presence of propan-2-yl groups at the 3 and 5 positions on the triazole ring. While the provided papers do not directly discuss this exact compound, they do provide insights into the synthesis, structure, and properties of closely related triazole derivatives, which can be informative for understanding the compound .

Synthesis Analysis

The synthesis of bis-1,2,4-triazole derivatives is described in the literature, where various substituents are introduced to the triazole ring. For instance, the synthesis of bis-triazole derivatives with aryl and phenyl groups has been achieved by treating amino-triazoles with bis-aldehydes, followed by reduction with NaBH4 to afford the corresponding derivatives . Another synthesis pathway involves the use of p-phenylenediamine with selected triethyl orthoalkylates and hydrazine monohydrate, followed by refluxing . These methods could potentially be adapted for the synthesis of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry . X-ray diffraction techniques have also been employed to determine the crystal structures of triazole-based complexes, revealing how the triazole ligand coordinates with metal ions . These techniques could be applied to determine the molecular structure of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole and to understand its bonding and geometry.

Chemical Reactions Analysis

The reactivity of triazole derivatives can vary depending on the substituents attached to the triazole ring. For example, 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole has been used to form complexes with transition metals, and its reactivity has been studied in the context of forming polynuclear and polymeric complexes . The reaction of 1,3,4-oxadiazole with primary amines has been shown to produce 4-substituted triazoles . These studies suggest that the reactivity of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole could be explored in similar coordination chemistry and substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are closely related to their molecular structure. Theoretical studies using Density Functional Theory (DFT) have been conducted to understand the molecular and electronic properties of triazole compounds, which can be correlated with their potential applications, such as in nonlinear optical materials . The magnetic properties of triazole-based complexes have also been investigated, revealing the nature of magnetic interactions between metal centers in such complexes . These analyses can provide a comprehensive understanding of the physical and chemical properties of 3,5-bis(propan-2-yl)-4H-1,2,4-triazole.

科学研究应用

三唑衍生物:广泛的生物活性

三唑类化合物,包括“3,5-双(异丙基)-4H-1,2,4-三唑”,由于其结构多样性展现出广泛的生物活性。它们在新药物开发中具有重要意义,具有多种生物功能。研究突出了它们在抗炎、抗血小板、抗微生物、抗分枝杆菌、抗肿瘤和抗病毒疗法中的潜力,以及治疗几种被忽视疾病的作用。对新型三唑类化合物的探索正在进行中,重点是可持续和节能的合成方法,解决新疾病,并对抗抗生素耐药细菌(Ferreira et al., 2013)。

三唑合成的进展

合成三唑类化合物,包括“3,5-双(异丙基)-4H-1,2,4-三唑”,的环保程序引起了关注。最近的方法采用微波辐射,并致力于通过使用易回收的催化剂和绿色化学原则来减少环境影响。这些进展可以缩短反应时间,提高产率,并应用于药物开发和其他行业(de Souza et al., 2019)。

质子导电聚合物膜

1,2,4-三唑类化合物,如“3,5-双(异丙基)-4H-1,2,4-三唑”,在燃料电池中开发质子导电膜具有潜力。这些膜增强了电解质膜的特性,具有高热稳定性、电化学稳定性、机械强度,并在无水条件下在高温下具有显著的离子导电性。将1,2,4-三唑类衍生物纳入聚合物基质中,满足了能源技术中高效耐用材料的需求(Prozorova & Pozdnyakov, 2023)。

抗微生物和抗真菌应用

1,2,4-三唑类衍生物表现出显著的抗微生物和抗真菌活性。对新的1,2,4-三唑类化合物的研究揭示了它们对各种细菌和真菌菌株,包括金黄色葡萄球菌和白念珠菌的潜力。这些发现支持继续研究三唑类衍生物用于新的抗微生物和抗真菌药剂(Ohloblina, 2022)。

缓蚀

1,2,3-三唑类衍生物是金属及其合金的有效缓蚀剂。通过铜催化的叠氮-炔烃环加成反应的区域选择性合成这些化合物的简单性和环境友好性备受关注。这些衍生物在各种侵蚀性介质中对金属表面的保护效率良好,有助于发展更安全、更可持续的工业过程(Hrimla et al., 2021)。

属性

IUPAC Name |

3,5-di(propan-2-yl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3/c1-5(2)7-9-8(6(3)4)11-10-7/h5-6H,1-4H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBXKHQMLNCTDEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=NN1)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-bis(propan-2-yl)-4H-1,2,4-triazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![4-[2-(4-Nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1340097.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)

![2-{[(Ethylsulfanyl)carbonothioyl]sulfanyl}-2-methylpropanoic acid](/img/structure/B1340128.png)